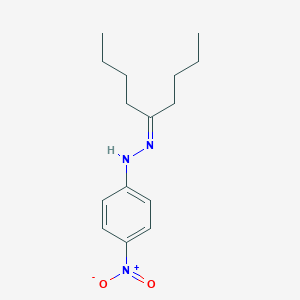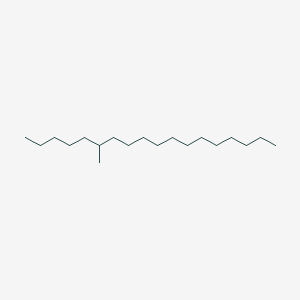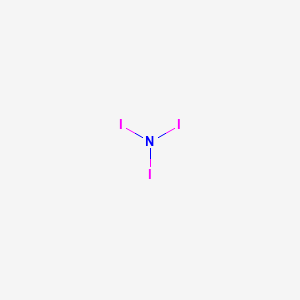
Nitrogen triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrogen triiodide (NI3) is a highly unstable and explosive compound that has been used in various scientific research applications. It is a dark purple solid that is formed by the reaction between iodine and ammonia. Nitrogen triiodide has been a subject of interest for scientists due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of nitrogen triiodide is not fully understood. However, it is believed that the compound undergoes a rapid decomposition reaction upon exposure to heat, light, or shock. The decomposition reaction results in the release of iodine gas and nitrogen gas, which can cause an explosion.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of nitrogen triiodide. However, it is known that the compound can be highly toxic and can cause severe skin irritation and respiratory problems upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of nitrogen triiodide is its high reactivity, which makes it useful in various chemical reactions. However, its instability and explosive nature can also be a limitation in certain experiments. The compound requires careful handling and storage to minimize the risk of explosion.
Orientations Futures
There are several future directions for the use of nitrogen triiodide in scientific research. One potential application is in the field of energy storage, where the compound could be used as a potential energy source. Another potential application is in the field of nanotechnology, where the compound could be used in the synthesis of various nanomaterials.
In conclusion, nitrogen triiodide is a highly unstable and explosive compound that has been used in various scientific research applications. Its unique properties make it useful in certain chemical reactions, but its instability and explosive nature can also be a limitation in certain experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of nitrogen triiodide involves the reaction between iodine and ammonia. The reaction is highly exothermic and can result in the formation of explosive compounds. The reaction is typically carried out in a fume hood under controlled conditions to minimize the risk of explosion. The resulting product is a dark purple solid that is highly unstable and sensitive to shock.
Applications De Recherche Scientifique
Nitrogen triiodide has been used in various scientific research applications. One of the most common applications is in the field of chemistry, where it is used as a reagent for the detection of reducing agents. It is also used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Propriétés
Numéro CAS |
13444-85-4 |
|---|---|
Nom du produit |
Nitrogen triiodide |
Formule moléculaire |
NI3 I3N |
Poids moléculaire |
394.72 g/mol |
InChI |
InChI=1S/I3N/c1-4(2)3 |
Clé InChI |
FZIONDGWZAKCEX-UHFFFAOYSA-N |
SMILES |
N(I)(I)I |
SMILES canonique |
N(I)(I)I |
Synonymes |
nitrogen iodide nitrogen triiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



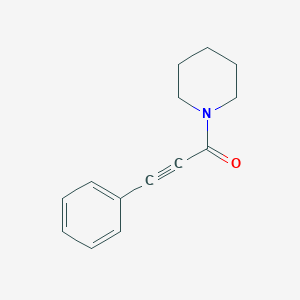
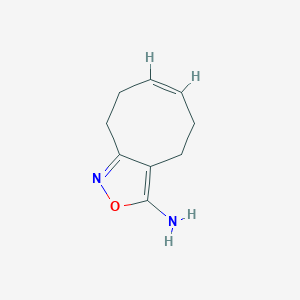

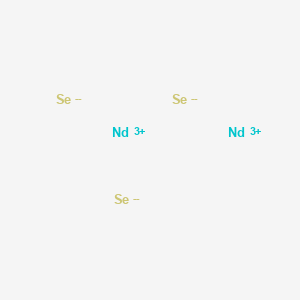
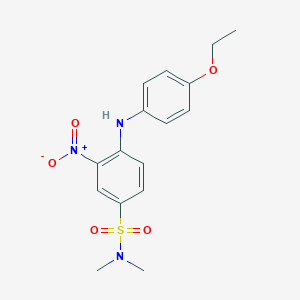
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)
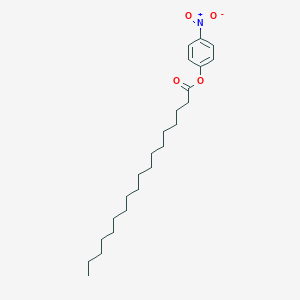
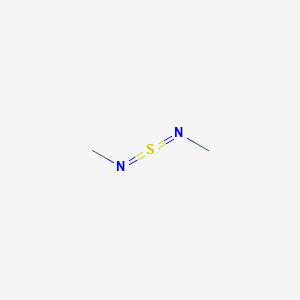
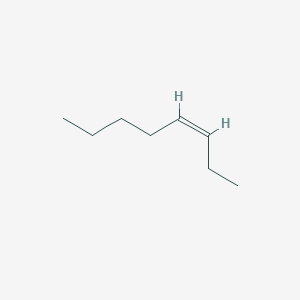
![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
